

Introduction: The Strategic Union of Cyclopropyl and Pyrazole Moieties in Modern Drug Design

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole
CAS No.: 320718-46-5
Cat. No.: B1446013

[Get Quote](#)

In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological and pharmacokinetic profiles. Among the most successful of these are the cyclopropyl group and the pyrazole ring. The cyclopropyl fragment, a three-membered carbocycle, is increasingly utilized to enhance potency, modulate physicochemical properties, and improve metabolic stability.^{[1][2]} Its rigid structure provides conformational constraint while its unique electronic character, with enhanced π -character in its C-C bonds, allows it to serve as a versatile bioisostere for alkenes or other small rings.^{[1][2][3]}

Concurrently, the pyrazole nucleus has emerged as a privileged scaffold in drug discovery, featured in a growing number of FDA-approved therapeutics.^[4] Often employed as a metabolically stable bioisostere for phenols or other heterocyclic systems, it offers a versatile platform for establishing crucial hydrogen bond interactions with biological targets.^{[5][6]}

The combination of these two moieties creates a chemical scaffold of significant interest. However, achieving an optimal drug candidate requires a deep understanding of its metabolic fate. Metabolic stability, a measure of a compound's resistance to biotransformation, is a critical determinant of its bioavailability, half-life, and potential for drug-drug interactions.^{[7][8]}

Compounds with poor stability often suffer from high first-pass metabolism, leading to low systemic exposure and rapid clearance.[9]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the metabolic pathways affecting cyclopropyl-substituted pyrazole rings, outlines robust experimental protocols for assessing their stability, and discusses field-proven strategies for mitigating metabolic liabilities, thereby enabling the rational design of more durable and efficacious drug candidates.

Section 1: The Metabolic Landscape: Deconstructing the Fate of Each Moiety

While the combination of cyclopropyl and pyrazole rings is often intended to enhance stability, each component possesses unique vulnerabilities and resistances to metabolic enzymes. A thorough understanding of these individual metabolic profiles is essential for predicting the behavior of the composite scaffold.

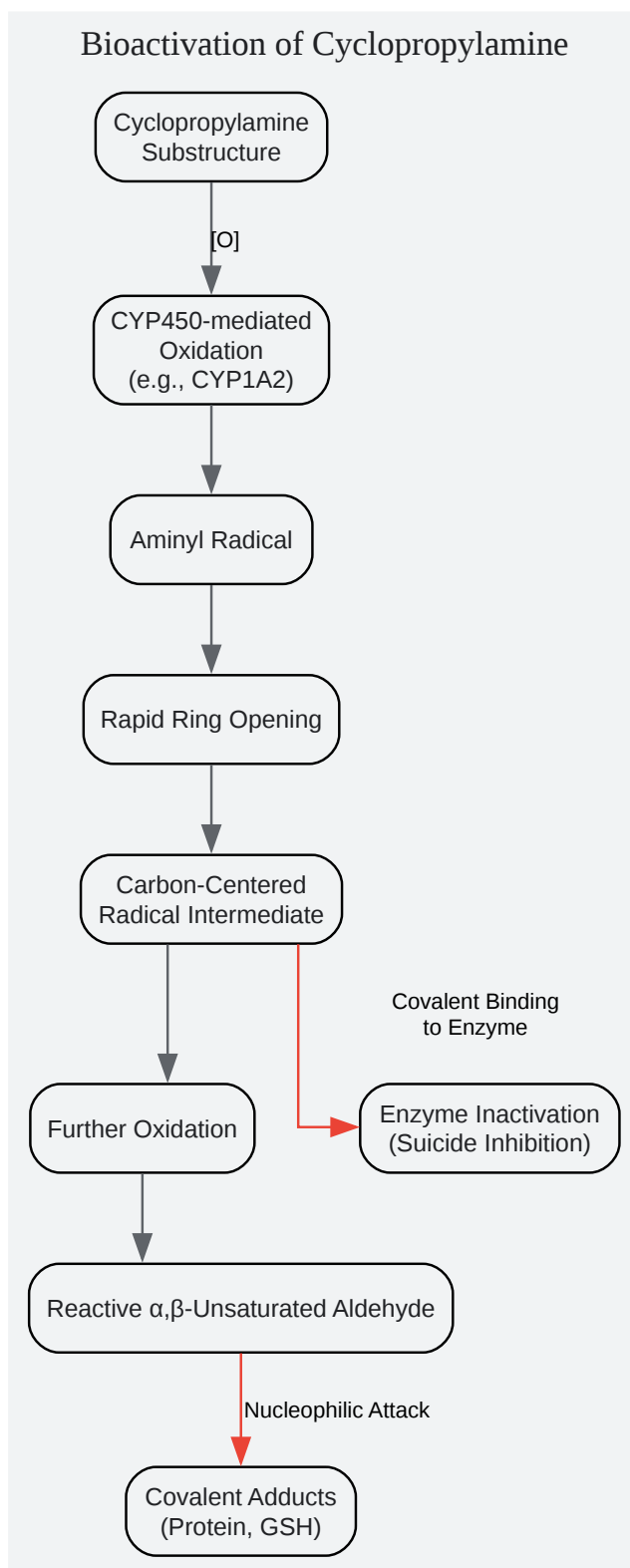
The Cyclopropyl Group: More Than Just a Stability Enhancer

The cyclopropyl ring is frequently introduced to block metabolic "soft spots." This strategy is grounded in physical organic chemistry: the ring strain results in shorter, stronger C-H bonds with a higher bond dissociation energy, making the initial hydrogen atom abstraction step—often the rate-limiting step in Cytochrome P450 (CYP) mediated oxidation—energetically less favorable.[3] A classic example is the drug pitavastatin, where a cyclopropyl group effectively diverts metabolism away from the major CYP3A4 pathway.[3]

However, this inherent stability is not absolute and can be context-dependent. Unexpected oxidation of the cyclopropyl ring itself has been observed in hepatocyte incubations across multiple species, highlighting the need for empirical testing.[3]

The most significant metabolic liability arises when the cyclopropyl group is directly attached to a nitrogen atom, forming a cyclopropylamine. This substructure is associated with two major metabolic concerns:

- **Bioactivation to Reactive Metabolites:** Cytochrome P450 enzymes, particularly CYP1A2, can mediate the oxidation of the cyclopropylamine moiety.[3][10] This process can lead to the formation of highly reactive, ring-opened intermediates, such as carbon-centered radicals or α,β -unsaturated aldehydes.[10][11] These electrophilic species are capable of forming covalent adducts with cellular macromolecules like proteins, which is a leading mechanism for idiosyncratic drug-induced toxicity, as famously exemplified by the hepatotoxicity of the antibiotic trovafloxacin.[3][10][12] In vitro, this bioactivation can be detected by the formation of glutathione (GSH) conjugates.[3][13][14]
- **Mechanism-Based Inhibition:** The same ring-opening process that generates reactive metabolites can also lead to the inactivation of the metabolizing enzyme itself. Cyclopropylamines are known mechanism-based inhibitors (or "suicide inhibitors") of CYP enzymes.[15][16] The reactive intermediate formed within the enzyme's active site can covalently bind to the enzyme, leading to its irreversible inactivation.[11][16] This can have profound implications for drug-drug interactions in a clinical setting.



[Click to download full resolution via product page](#)

Bioactivation pathway of a cyclopropylamine moiety.

The Pyrazole Ring: A Generally Robust but Not Invincible Core

The pyrazole ring is a cornerstone of modern medicinal chemistry partly due to its recognized metabolic stability.[4] As a relatively electron-deficient heterocycle compared to electron-rich counterparts like pyrrole or furan, it is less susceptible to oxidative metabolism by CYP enzymes.[17] This property allows it to serve as a reliable bioisostere, replacing metabolically labile aromatic systems without compromising biological activity.[5][18]

Despite its robustness, the pyrazole core can be metabolized through several pathways:

- **Aldehyde Oxidase (AO) Metabolism:** AO is a key non-CYP, cytosolic enzyme that plays an increasingly recognized role in drug metabolism, particularly for N-heterocyclic compounds. [19] The susceptibility of a pyrazole-containing molecule to AO can be influenced by subtle structural changes. For instance, studies on the cyclopropyl-substituted pyrazole zoniporide demonstrated that it undergoes AO-catalyzed oxidation, and that modifications to other parts of the molecule could significantly alter this metabolic route.[20] Indeed, some large-scale analyses have suggested that the presence of a pyrazole ring can be a risk factor for AO metabolism.[21]
- **CYP-Mediated Oxidation:** While less common, CYP enzymes can still metabolize the pyrazole ring or its substituents. Analysis of approved pyrazole-containing drugs reveals that major isoforms like CYP3A4 and CYP2C9 are sometimes involved in their Phase 1 metabolism.[22]
- **Conjugation (Phase II Metabolism):** Early studies on the metabolism of pyrazole itself identified hydroxylation followed by conjugation as a clearance pathway.[23] Notably, metabolites conjugated with pentose were observed, suggesting that the pyrazole ring might enter salvage pathways typically used for purines and pyrimidines.[23]

Section 2: A Practical Guide to Assessing Metabolic Stability

Early and accurate assessment of metabolic stability is crucial for guiding medicinal chemistry efforts and selecting candidates with a higher probability of in vivo success.[8] In vitro assays using liver-derived subcellular fractions or cells are the workhorses of this evaluation.[24]

Key In Vitro Experimental Systems

The choice of in vitro system depends on the specific metabolic pathways being investigated. A tiered approach, starting with simpler systems and progressing to more complex ones, is often employed.

In Vitro System	Description	Key Enzymes Present	Primary Use Case
Liver Microsomes	Vesicles of the endoplasmic reticulum, prepared by centrifugation of liver homogenate.[9]	Phase I: Cytochrome P450s (CYPs), Flavin-containing Monooxygenases (FMOs).[25]	High-throughput screening for CYP-mediated metabolic liability.[9]
S9 Fraction	Supernatant from a 9,000g centrifugation of liver homogenate. [26]	Phase I: CYPs, FMOs. Phase II: UGTs, SULTs, GSTs. Cytosolic: Aldehyde Oxidase (AO), Xanthine Oxidase (XO).[9][25][26]	Broader metabolic screening, including both Phase I and Phase II pathways, and crucial for assessing non-CYP metabolism (e.g., AO). [26]
Hepatocytes	Intact, viable liver cells, used either fresh or cryopreserved.[9]	Full Complement: All hepatic Phase I, Phase II, and cytosolic enzymes, plus active transporters and endogenous cofactors.[9]	"Gold standard" for in vitro assessment; provides the most physiologically relevant data, predicting hepatic clearance and metabolite profiles.[9] [27]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol describes a standard, self-validating workflow for determining metabolic stability using liver microsomes. The inclusion of positive controls (compounds with known metabolic

rates) and negative controls (incubations without the necessary cofactor) ensures the integrity of the assay.

Objective: To determine the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}) of a test compound.

Materials:

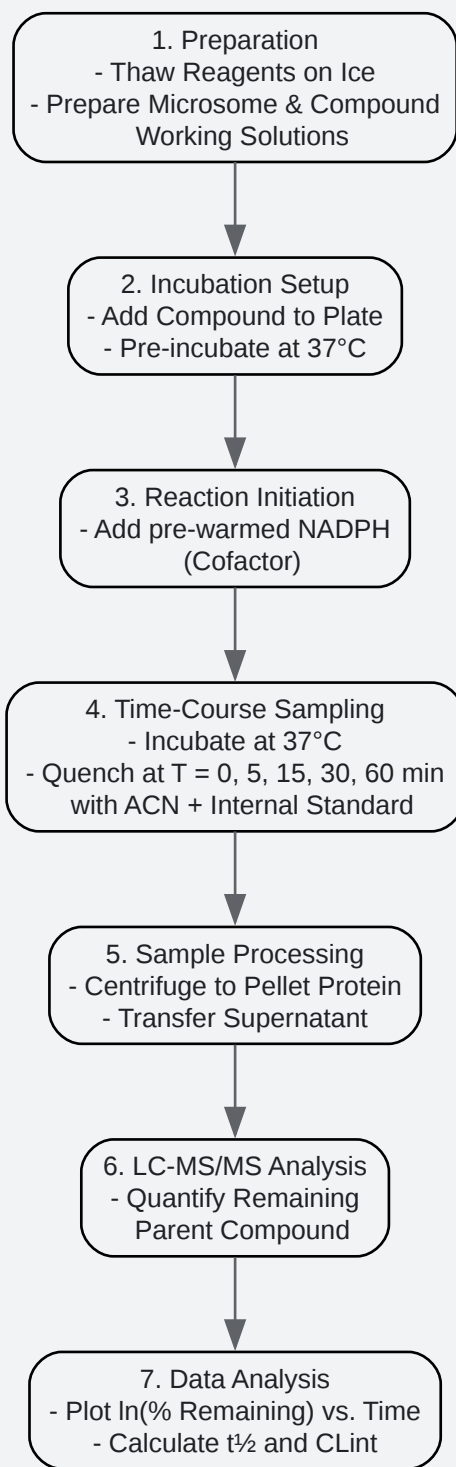
- Pooled Liver Microsomes (Human, Rat, etc.) from a commercial supplier.
- Phosphate Buffer (e.g., 100 mM KPO_4 , pH 7.4).[28]
- Test Compound Stock Solution (e.g., 10 mM in DMSO).
- Positive Control Compounds (e.g., Midazolam for high clearance, Verapamil).[26]
- NADPH Regenerating System (Cofactor).[28]
- Acetonitrile (ACN) containing an appropriate Internal Standard (IS) for reaction termination and sample analysis.[28]
- 96-well incubation plates and analytical plates.
- LC-MS/MS system for analysis.[28]

Step-by-Step Methodology:

- Preparation:
 - Thaw liver microsomes and all reagents on ice.
 - Prepare a microsomal working solution by diluting the stock in phosphate buffer to a concentration of 2x the final desired concentration (e.g., 1 mg/mL for a 0.5 mg/mL final concentration).[28]
 - Prepare a 2x working solution of the test compound and control compounds by diluting the DMSO stock in buffer. The final incubation concentration is typically 1 μ M.[28]

- Incubation Setup:
 - Add the 2x test compound/control solution to the appropriate wells of the incubation plate.
 - For the negative control (-NADPH), add the microsomal working solution and pre-incubate for 10 minutes at 37°C.
 - To initiate the metabolic reaction, add an equal volume of pre-warmed (37°C) NADPH solution to all wells except the T=0 and -NADPH wells. For T=0 wells, the quenching solution is added before the NADPH.
- Time Course Sampling:
 - The plate is incubated at 37°C with shaking.
 - At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a volume of ice-cold ACN with Internal Standard to the respective wells.[26]
- Sample Processing & Analysis:
 - Once all time points are collected, seal the plate and centrifuge to pellet the precipitated protein.
 - Transfer the supernatant to a new analytical plate.
 - Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point by comparing its peak area to that of the Internal Standard.

In Vitro Metabolic Stability Workflow



[Click to download full resolution via product page](#)

Workflow for a typical liver microsomal stability assay.

Data Analysis and Interpretation

The disappearance of the parent compound over time typically follows first-order kinetics.

- Calculate Percent Remaining:
 - Percent Remaining = (Peak Area Ratio at T_x / Peak Area Ratio at T_0) * 100
- Determine the Rate Constant (k):
 - Plot the natural logarithm (ln) of the percent remaining against time.
 - The slope of the resulting line from linear regression is the elimination rate constant, k (in min^{-1}).
- Calculate In Vitro Half-Life ($t_{1/2}$):
 - $t_{1/2}$ (min) = 0.693 / k
- Calculate In Vitro Intrinsic Clearance (CL_{int}):
 - CL_{int} ($\mu\text{L}/\text{min}/\text{mg}$ protein) = (0.693 / $t_{1/2}$) * (incubation volume / mg of microsomal protein)
 - This value represents the intrinsic ability of the enzymes to metabolize the drug.^[27] It can be scaled to predict in vivo hepatic clearance.^{[9][27]}

Section 3: Strategic Interventions to Enhance Metabolic Stability

When a promising compound exhibits poor metabolic stability, medicinal chemists can employ several rational design strategies to mitigate the identified liabilities.

Blocking Metabolic Hotspots

Once a site of metabolism ("metabolic hotspot") is identified, it can be blocked through targeted chemical modification.

- On the Cyclopropyl Ring: If the cyclopropyl group itself undergoes oxidation, or if a cyclopropylamine is causing bioactivation, replacing the vulnerable C-H bonds is a powerful strategy. Scientists at Merck successfully blocked an unexpected cyclopropyl ring oxidation by substituting it with a methyl group.^[3] In cases of cyclopropylamine-mediated bioactivation, replacing the entire cyclopropyl moiety with a gem-dimethyl group has proven effective at averting the formation of reactive metabolites.^{[3][13][14]}
- On the Pyrazole Ring and Periphery:
 - Steric Shielding: Introducing bulky substituents near a metabolically labile position can physically hinder the approach of metabolizing enzymes.^[18]
 - Electronic Deactivation: Incorporating electron-withdrawing groups, such as fluorine or trifluoromethyl, onto an aromatic ring can make it less electron-rich and therefore less susceptible to oxidative metabolism by CYPs.^{[18][29][30]}

Scaffold Hopping and Bioisosteric Replacement

If a particular heterocyclic core is the primary source of metabolic instability, it can be replaced with a more stable bioisostere—a different functional group with similar spatial and electronic properties that maintains biological activity.^[18] Replacing a metabolically labile phenyl ring with a more electron-deficient pyridine or pyrazole ring is a common and effective strategy to reduce CYP-mediated hydroxylation.^{[17][18]}

Mitigating Aldehyde Oxidase (AO) Metabolism

Designing away from AO metabolism can be particularly challenging due to poorly understood structure-activity relationships. However, key strategies focus on altering the electronic properties of the N-heterocyclic substrate to disfavor its interaction with the molybdenum center of the enzyme. This can involve:

- Rearranging the position of heteroatoms within the ring.
- Strategically placing electron-withdrawing groups to reduce the electron density at the site of metabolism.^[19]

Conclusion: An Integrated Approach to Durable Drug Design

The cyclopropyl-substituted pyrazole core represents a powerful and increasingly prevalent scaffold in modern drug discovery. Its popularity stems from the advantageous combination of the pyrazole's versatile binding properties and the cyclopropyl group's ability to confer potency and, often, metabolic stability.

However, this guide underscores that metabolic stability cannot be assumed. The cyclopropylamine substructure, in particular, presents a significant and well-documented risk for bioactivation into reactive metabolites and mechanism-based enzyme inhibition. Furthermore, the pyrazole ring itself is not immune to metabolism, with Aldehyde Oxidase emerging as a key clearance pathway to consider.

Therefore, a successful drug discovery program must integrate metabolic assessment early and iteratively. By employing a suite of *in vitro* tools—from high-throughput microsomal assays to the gold-standard hepatocyte models—researchers can build a comprehensive understanding of a compound's metabolic fate. This empirical data, when coupled with the rational design strategies outlined herein, empowers medicinal chemists to proactively address metabolic liabilities, block hotspots, and design molecules with the durability required for clinical success.

References

- Advanced *in vitro* metabolic stability assays for drug discovery | CRO Services - Nuvisan. (URL:)
- Metabolic Stability - Frontage Labor
- Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (URL:)
- Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability - IJPPR. (URL:)
- Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed. (URL:)
- Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (URL:)
- metabolic stability in liver microsomes - Merrell. (URL:)
- Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - Frontiers. (URL:)

- Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC. (URL:)
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. (URL:)
- Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (URL:)
- Effect of structural variation on aldehyde oxidase-catalyzed oxid
- Bioactivation of Cyclopropyl Rings by P450: An Observation Encountered During the Optimisation of a Series of Hepatitis C Virus NS5B Inhibitors | Request PDF - ResearchG
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (URL:)
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (URL: _)
- S9 Metabolic Stability - Cre
- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
- Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed. (URL:)
- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade | Request PDF - ResearchG
- Mechanism of cytochrome P-450 inhibition by cyclopropylamines - ACS Public
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (URL:)
- Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermedi
- Scaffold-hopping as a strategy to address metabolic liabilities of arom
- In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity | Chemical Research in Toxicology - ACS Public
- Medicinal chemistry approaches to avoid aldehyde oxidase metabolism - ResearchG
- Strategies to Enhance Metabolic Stabilities - PubMed. (URL:)
- Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes - ResearchG
- Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-arom
- Pyrazoles in Drug Discovery - PharmaBlock. (URL:)
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (URL:)
- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. (URL:)
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (URL:)

- Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed. (URL:)
- The Cyclopropyl Group in Medicinal Chemistry - Scientific Upd
- Aldehyde Oxidase Drug Metabolism: Evaluation of Drug Interaction Potential and Allometric Scaling Methods to Predict Human Pharm - CORE. (URL:)
- Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed. (URL:)
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL:)
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity.
- Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (URL:)
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (URL: [\[Link\]](#))
- Synthesis and Evaluation of Pyrazole Deriv
- Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed. (URL:)
- Cytochrome P450 Drug Metabolism - DynaMed. (URL:)
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (URL:)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. scientificupdate.com \[scientificupdate.com\]](#)

- [3. hyphadiscovery.com \[hyphadiscovery.com\]](https://hyphadiscovery.com)
- [4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [5. img01.pharmablock.com \[img01.pharmablock.com\]](https://img01.pharmablock.com)
- [6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [7. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [8. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [9. Metabolic Stability • Frontage Laboratories \[frontagelab.com\]](https://frontagelab.com)
- [10. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [11. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [12. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [13. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [14. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [15. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference \[frontiersin.org\]](https://frontiersin.org)
- [16. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [17. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [18. ijppr.humanjournals.com \[ijppr.humanjournals.com\]](https://ijppr.humanjournals.com)
- [19. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [20. Effect of structural variation on aldehyde oxidase-catalyzed oxidation of zoniporide - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [21. pnas.org \[pnas.org\]](https://pnas.org)
- [22. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [23. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)

- [24. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [25. labtesting.wuxiapptec.com \[labtesting.wuxiapptec.com\]](https://labtesting.wuxiapptec.com)
- [26. dda.creative-bioarray.com \[dda.creative-bioarray.com\]](https://dda.creative-bioarray.com)
- [27. nuvisan.com \[nuvisan.com\]](https://nuvisan.com)
- [28. info.merck.com \[info.merck.com\]](https://info.merck.com)
- [29. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [30. nedmdg.org \[nedmdg.org\]](https://nedmdg.org)
- To cite this document: BenchChem. [Introduction: The Strategic Union of Cyclopropyl and Pyrazole Moieties in Modern Drug Design]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1446013/docs#introduction-the-strategic-union-of-cyclopropyl-and-pyrazole-moieties-in-modern-drug-design>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check